![molecular formula C16H7ClF6N4OS B2359666 N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide CAS No. 2060748-79-8](/img/structure/B2359666.png)

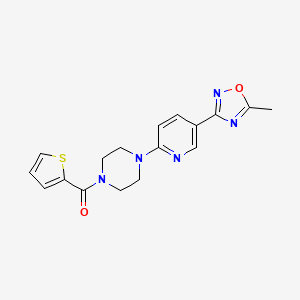

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The demand for TFMP derivatives has been increasing steadily in the last 30 years .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. For instance, the researchers explain that the synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Agrochemical Industry

The TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests . The unique combination of fluorine’s physicochemical properties and the pyridine structure contributes to the biological activities of these compounds. For instance, fluazifop-butyl, a TFMP derivative, was the first to be introduced to the market, and since then, more than 20 new TFMP-containing agrochemicals have been developed .

Pharmaceutical Development

Several TFMP derivatives are utilized in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been approved for the market, and many candidates are currently undergoing clinical trials . The TFMP derivatives’ biological activities are believed to be due to the unique characteristics of the pyridine moiety combined with the fluorine atom’s properties .

Veterinary Medicine

In veterinary medicine , two products containing TFMP derivatives have been granted market approval. These compounds are used due to their effectiveness and the enhanced properties conferred by the TFMP group .

Antibacterial Agents

The compound has shown potential as an antibacterial agent . For example, derivatives like ML267 have been found to inhibit bacterial phosphopantetheinyl transferases, which are essential for cell viability and virulence. This inhibition can attenuate secondary metabolism and thwart bacterial growth, including in methicillin-resistant Staphylococcus aureus .

Chemical Synthesis

TFMP and its derivatives serve as intermediates in chemical synthesis processes. They are used in the preparation of various organic compounds, including those used in the development of functional materials .

Development of Organic Compounds

The development of organic compounds containing fluorine has been significantly advanced by TFMP derivatives. These compounds are becoming increasingly important in research due to their effects on the biological activities and physical properties of compounds .

Synthesis of Metal-Organic Frameworks (MOFs)

TFMP derivatives are used in the synthesis of MOFs . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Pest Control Properties

TFMP derivatives, due to their fluorine and pyridine structure, exhibit superior pest control properties compared to traditional phenyl-containing insecticides. This makes them valuable in developing new and more effective pest control solutions .

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The biological activities of trifluoromethylpyridines are thought to be due to their interaction with various biological targets . The unique physicochemical properties of the fluorine atom and the pyridine moiety play a significant role in these interactions .

Biochemical Pathways

Trifluoromethylpyridines are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group and pyridine moiety in the compound may influence its pharmacokinetic properties .

Result of Action

Compounds containing trifluoromethylpyridines are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

The physicochemical properties of the compound, including the presence of the trifluoromethyl group and pyridine moiety, may influence its interaction with the environment .

Future Directions

properties

IUPAC Name |

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]-3-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClF6N4OS/c17-9-4-7(15(18,19)20)5-25-12(9)10-6-29-14(26-10)27-13(28)11-8(16(21,22)23)2-1-3-24-11/h1-6H,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFUMIXMMFYSBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClF6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)

![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)

![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)

![4-Cyclobutyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2359601.png)

![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)

![(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid](/img/structure/B2359606.png)